REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]2=[CH:6][C:7]3[S:8][CH:9]=[CH:10][C:11]=3[CH:12]=[C:2]12.C([Li])(C)(C)C.[CH3:18][Sn:19](Cl)([CH3:21])[CH3:20]>O1CCCC1>[CH3:18][Sn:19]([CH3:21])([CH3:20])[C:5]1[S:1][C:2]2=[CH:12][C:11]3[CH:10]=[C:9]([Sn:19]([CH3:21])([CH3:20])[CH3:18])[S:8][C:7]=3[CH:6]=[C:3]2[CH:4]=1
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
S1C=2C(C=C1)=CC=1SC=CC1C2
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
hexanes
|
Quantity
|
53 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
105 mL
|
Type
|
reactant
|
Smiles
|
C[Sn](C)(C)Cl
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After 30 minutes of stirring at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A dry 1 L three-neck round bottom flask was flushed with N2
|
Type
|
CUSTOM
|
Details
|
via deoxygenated syringe
|
Type
|
CUSTOM
|
Details
|
via deoxygenated syringe
|
Type
|
TEMPERATURE
|
Details
|
the solution was chilled to 0° C.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 5 minutes, at which
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
was cooled back to −78° C
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
continued for 30 minutes at −76° C
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
TEMPERATURE
|
Details
|
cool DI water (50 mL)
|
Type
|
ADDITION
|
Details
|
was slowly added to the reaction flask
|
Type
|
ADDITION
|
Details
|
Then, the reaction mixture was poured into 300 mL of cool water
|
Type
|
EXTRACTION
|
Details
|
extracted with MTBE (300 mL) three times
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with water two times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate (MgSO4)
|
Type
|
FILTRATION
|
Details
|
After the product was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by precipitation into methanol from a THF solution
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C[Sn](C1=CC=2C(S1)=CC1=C(SC(=C1)[Sn](C)(C)C)C2)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |